Product packaging for Fluroxypyr-1-methyleptyl Ester-d7(Cat. No.:)

Fluroxypyr-1-methyleptyl Ester-d7

Cat. No.: B1160588
M. Wt: 304.15
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Synthetic Auxin Herbicide Pro-compound

Fluroxypyr-1-methylheptyl ester is a member of the pyridine (B92270) family of herbicides and functions as a pro-herbicide. ontosight.ainih.gov This means that the ester form itself is not the primary herbicidally active molecule. nih.govregulations.gov After application, predominantly through foliar uptake, it undergoes rapid hydrolysis to its active form, fluroxypyr (B1673483) acid. nih.govregulations.govregulations.gov This acid mimics the action of natural plant growth hormones known as auxins. ontosight.aiepa.gov

The mechanism of action involves the fluroxypyr acid binding to auxin receptors in susceptible broadleaf weeds. epa.gov This binding disrupts the normal hormonal balance, leading to uncontrolled and disorganized cell growth, which ultimately results in the death of the plant. ontosight.aiepa.gov This systemic action allows the herbicide to be absorbed and translocated throughout the plant's tissues. ontosight.ai Fluroxypyr is formulated as the 1-methylheptyl ester (fluroxypyr-MHE) to enhance its uptake by plants. nih.govwikipedia.org

Overview of its Environmental and Biological Relevance

The environmental fate of Fluroxypyr-1-methylheptyl ester is characterized by its rapid degradation. In the environment, the ester is quickly converted to fluroxypyr acid through both abiotic and biotic processes. regulations.gov The hydrolysis half-life of Fluroxypyr-MHE is dependent on pH, being 3 days at a pH of 9 and 450 days at a pH of 7, with no hydrolysis observed at a pH of 5. agronomy.org In soil, the degradation is primarily mediated by microbial action. agronomy.org

While generally considered to have low toxicity to many animals, studies have investigated its effects on various organisms. regulations.gov For instance, research on zebrafish embryos has shown that exposure to Fluroxypyr-1-methylheptyl ester can lead to developmental abnormalities, including heart defects and reduced body length. nih.gov The active form, fluroxypyr acid, is considered highly toxic to some aquatic organisms like the eastern oyster. epa.gov Conversely, the ester form is only slightly toxic to the same species. epa.gov

Significance of Deuterated Analogs in Chemical Research (e.g., Fluroxypyr-1-methylheptyl Ester-d7)

Deuterated analogs, such as Fluroxypyr-1-methylheptyl Ester-d7, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based studies. clearsynth.comaptochem.com Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Replacing hydrogen atoms with deuterium in a molecule creates a compound that is chemically very similar to its non-deuterated counterpart but has a higher mass. wikipedia.org

This mass difference is the key to their utility as internal standards in quantitative analysis. clearsynth.comaptochem.com When analyzing a sample, a known amount of the deuterated analog is added. wikipedia.org Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it experiences similar effects during sample preparation, chromatography, and ionization. researchgate.netscioninstruments.com By comparing the signal of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations in the analytical process. clearsynth.comscioninstruments.com

The use of deuterated internal standards helps to compensate for matrix effects, where other components in a complex sample can interfere with the measurement of the target analyte. clearsynth.com This enhanced accuracy and reliability are crucial for a wide range of research applications, from environmental monitoring of herbicides to pharmacokinetic studies of drugs. clearsynth.comsimsonpharma.com

Properties

Molecular Formula

C₁₀H₄D₇Cl₂FN₂O₃

Molecular Weight

304.15

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Pathways

Synthesis of Fluroxypyr-1-methylheptyl Ester

Fluroxypyr-1-methylheptyl ester, also known as fluroxypyr-meptyl (B42059), is a synthetic auxin herbicide used to control broadleaf weeds. nih.govwikipedia.org Its synthesis is a multi-step process that culminates in an esterification reaction.

Esterification Reaction Mechanisms

The final and key step in producing Fluroxypyr-1-methylheptyl ester is the esterification of Fluroxypyr (B1673483) with 1-methylheptyl alcohol (also known as 2-octanol). There are several established methods to achieve this transformation:

Transesterification: One common industrial method involves the transesterification of a fluroxypyr methyl ester intermediate with 1-methylheptyl alcohol. In this process, the methyl ester of fluroxypyr is heated with an excess of 1-methylheptyl alcohol in the presence of a catalyst, such as tetrabutyl titanate. The methanol (B129727) formed during the reaction is distilled off to drive the equilibrium towards the desired product, resulting in a high yield of Fluroxypyr-1-methylheptyl ester.

Alkylation of a Fluroxypyr Salt: An alternative pathway involves the alkylation of a potassium salt of fluroxypyr with methylheptyl chloroacetate (B1199739). tudublin.ie This method first requires the synthesis of methylheptyl chloroacetate from 2-octanol (B43104) and chloroacetic acid. tudublin.ie The fluroxypyr potassium salt then displaces the chloride on the chloroacetate derivative to form the final ester.

Direct Esterification (Fischer Esterification): While less common in the provided literature for this specific ester, direct acid-catalyzed esterification between fluroxypyr (a carboxylic acid) and 1-methylheptyl alcohol is a fundamental organic reaction. This method typically requires a strong acid catalyst and removal of water to favor ester formation.

The choice of synthetic route often depends on factors like economic viability, yield, and purity of the final product. tudublin.ie

Table 1: Comparison of Esterification Methods for Fluroxypyr-1-methylheptyl Ester

Method Reactants Catalyst/Reagent Key Conditions Reported Yield
Transesterification Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate, 1-methylheptanol Tetrabutyl titanate Heat (~150°C), reduced pressure to remove methanol 98.7%
Alkylation tudublin.ie Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, Methylheptyl chloroacetate - - 40.96% (overall yield from pentachloropyridine)

Stereochemical Considerations in Synthesis

A critical aspect of the synthesis of Fluroxypyr-1-methylheptyl ester is its stereochemistry. The alcohol reactant, 1-methylheptyl alcohol (2-octanol), possesses a chiral center at the second carbon atom. herts.ac.uk This means it exists as two non-superimposable mirror images, or enantiomers: (R)-1-methylheptyl alcohol and (S)-1-methylheptyl alcohol.

When a racemic mixture (an equal mixture of both enantiomers) of 1-methylheptyl alcohol is used in the synthesis, the resulting Fluroxypyr-1-methylheptyl ester will also be a racemic mixture of its corresponding enantiomers, designated as (+)-FPMH and (-)-FPMH. nih.govncats.io

The stereochemistry is of significant practical importance because the two enantiomers can exhibit different biological activities. Research has shown that the (R)-enantiomer of fluroxypyr-meptyl possesses significantly higher herbicidal efficacy than the (S)-enantiomer. smolecule.com Furthermore, studies on the degradation kinetics in rat hepatocytes and rabbits have demonstrated stereoselective metabolism, with the (+)-enantiomer degrading faster than the (-)-enantiomer. nih.govnih.gov This difference in biological activity and metabolism underscores the importance of developing stereoselective synthetic methods to produce the more active enantiomer, which could lead to more effective and environmentally considerate herbicide formulations. smolecule.com

Deuteration Strategies for Fluroxypyr-1-methylheptyl Ester-d7

The "d7" in Fluroxypyr-1-methylheptyl Ester-d7 signifies that seven hydrogen atoms within the molecule have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling is fundamental to its use in analytical chemistry.

Site-Specific Deuteration Approaches

The most logical and efficient strategy for the synthesis of Fluroxypyr-1-methylheptyl Ester-d7 involves the use of a deuterated starting material. Specifically, the deuteration is targeted to the 1-methylheptyl (meptyl) side chain, as the hydrogens on the pyridine (B92270) ring are less reactive. The synthesis would therefore employ a deuterated version of 1-methylheptyl alcohol.

While direct synthesis routes for this specific d7-alcohol are not detailed in the provided search results, general strategies for site-specific deuteration of alkyl chains are well-established. These methods often involve:

Deuterium Gas-Free Catalytic Exchange: Using a heterogeneous catalyst like palladium on carbon (Pd/C) in heavy water (D₂O) can facilitate H/D exchange on alkyl side chains of aromatic compounds. acs.org

Deconstructive Deuteration: Advanced methods allow for site-specific and degree-controlled deuteration by using a functional group, like a ketone, as a "traceless activating group." nih.govnih.gov This allows for the precise introduction of deuterium atoms at specific positions before the activating group is removed.

For Fluroxypyr-1-methylheptyl Ester-d7, the synthesis would likely proceed by first preparing 1-methylheptyl-d7 alcohol and then reacting it with fluroxypyr or its methyl ester via the esterification methods described previously.

Implications for Analytical Applications

The primary and critical application of Fluroxypyr-1-methylheptyl Ester-d7 is as an internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS). sigmaaldrich.comtandfonline.com This technique is the gold standard for accurate quantification of chemical residues in complex samples. nih.govnih.gov

The process involves adding a known quantity of the deuterated standard to a sample before it undergoes extraction and cleanup procedures. scioninstruments.com Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences the same potential losses during sample preparation. sigmaaldrich.com

However, in the mass spectrometer (MS), which separates ions based on their mass-to-charge ratio, the deuterated standard is easily distinguished from the native analyte due to its higher mass (seven daltons heavier). sigmaaldrich.comacs.org By comparing the signal intensity of the target analyte to the known concentration of the internal standard, analysts can calculate a highly accurate and precise concentration of the herbicide, correcting for any variability in the analytical process. tandfonline.comnih.gov This ensures reliable monitoring of fluroxypyr residues in food and the environment. scioninstruments.comnih.gov

Advanced Analytical Methodologies and Reference Standards

Role of Fluroxypyr-1-methylheptyl Ester-d7 as an Internal Standard

Fluroxypyr-1-methylheptyl Ester-d7, a deuterated analog of the target analyte, serves as an ideal internal standard for quantitative analysis. The key advantage of using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest. lcms.cz This similarity ensures that the internal standard behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic analysis, thereby compensating for variations and losses that may occur at each step.

Isotopic Dilution Mass Spectrometry Principles

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes the addition of a known amount of an isotopically enriched standard to a sample to determine the concentration of the native analyte. The fundamental principle of IDMS lies in the precise measurement of the altered isotopic ratio of the analyte after the addition of the labeled standard.

When Fluroxypyr-1-methylheptyl Ester-d7 is added to a sample containing Fluroxypyr-1-methylheptyl ester, it mixes with the native compound. In mass spectrometry, the deuterated standard will have a distinct, higher mass-to-charge ratio (m/z) than the non-labeled analyte due to the presence of seven deuterium (B1214612) atoms. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the original analyte in the sample can be accurately calculated. This method effectively corrects for matrix effects, which are variations in the analytical signal caused by other components in the sample, and for any loss of analyte during sample processing. lcms.cz

Calibration and Quantification Strategies

The use of Fluroxypyr-1-methylheptyl Ester-d7 is central to robust calibration and quantification strategies in analytical methods. A calibration curve is typically constructed by analyzing a series of standard solutions containing known concentrations of the target analyte (Fluroxypyr-1-methylheptyl ester) and a constant concentration of the internal standard (Fluroxypyr-1-methylheptyl Ester-d7).

The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio-based calibration is inherently more accurate than external standard calibration because it corrects for variations in injection volume and instrument response. For each sample analysis, a known amount of Fluroxypyr-1-methylheptyl Ester-d7 is added. The concentration of the native Fluroxypyr-1-methylheptyl ester in the sample is then determined by calculating the peak area ratio and interpolating this value on the established calibration curve. lcms.cz

Below is an illustrative data table representing a typical calibration setup for the quantification of Fluroxypyr-1-methylheptyl ester using its deuterated internal standard.

Calibration LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
115010,000500,0000.02
255050,000500,0000.10
31050100,000500,0000.20
45050500,000500,0001.00
5100501,000,000500,0002.00
6250502,500,000500,0005.00

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for separating Fluroxypyr-1-methylheptyl ester from other components in a sample matrix prior to its detection and quantification. Gas chromatography (GC) is a widely used technique for the analysis of this and other herbicides. researchgate.netatlantis-press.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful analytical technique for the separation of volatile and thermally stable compounds. In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas).

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds like Fluroxypyr-1-methylheptyl ester. researchgate.net The ECD is particularly selective for compounds containing electronegative atoms such as chlorine and fluorine, which are present in the fluroxypyr (B1673483) molecule. This selectivity allows for the detection of trace levels of the herbicide in complex matrices with minimal interference from non-halogenated compounds. While highly sensitive, GC-ECD does not provide structural information, making confirmation by a mass spectrometric method often necessary. researchgate.net The use of an internal standard like Fluroxypyr-1-methylheptyl Ester-d7 in GC-ECD analysis can improve the accuracy of quantification by correcting for variations in injection volume and detector response.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly specific and sensitive technique for the analysis of Fluroxypyr-1-methylheptyl ester. cabidigitallibrary.org After the separation of the analyte by GC, it enters the mass spectrometer where it is ionized. In tandem mass spectrometry, a specific parent ion of the analyte is selected and then fragmented to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and reduces background noise, allowing for very low detection limits.

The use of Fluroxypyr-1-methylheptyl Ester-d7 as an internal standard in GC-MS/MS is the gold standard for quantification. nih.govnih.gov The deuterated standard co-elutes with the native analyte and is distinguished by its different mass. The ratio of the specific MRM transitions of the analyte and the internal standard is used for quantification, providing the highest level of accuracy and precision by correcting for matrix effects and variations throughout the analytical process. An analytical method for fluroxypyr-meptyl (B42059) in onion and soil matrices using GC-MS/MS has been developed and validated. cabidigitallibrary.org

Below is a table summarizing typical parameters for a GC-MS/MS analysis of Fluroxypyr-1-methylheptyl ester.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Fluroxypyr-1-methylheptyl ester (Quantifier)m/z 367 -> 194
Fluroxypyr-1-methylheptyl ester (Qualifier)m/z 367 -> 253
Fluroxypyr-1-methylheptyl Ester-d7 (Quantifier)m/z 374 -> 201

Liquid Chromatography (LC) Applications

Liquid chromatography is a cornerstone for the analysis of fluroxypyr esters in various matrices. The technique separates components in a mixture for subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of fluroxypyr esters. atlantis-press.comresearchgate.net These methods often employ a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of Fluroxypyr-1-methyleptyl ester, a deuterated internal standard like Fluroxypyr-1-methyleptyl Ester-d7 is introduced to samples to enhance the accuracy of quantification. researchgate.net

An established HPLC method utilizes a SinoChrom ODS-BP column with a mobile phase of methanol (B129727) and water. atlantis-press.com Detection is typically performed using an ultraviolet (UV) detector. sielc.com The use of an internal standard in these methods helps to correct for variations in injection volume and other potential sources of error, leading to more reliable and reproducible results. atlantis-press.comresearchgate.net

Table 1: Example HPLC Conditions for Fluroxypyr Ester Analysis

ParameterConditionSource
ColumnSinoChrom ODS-BP (5μm, 4.6mm × 200mm) atlantis-press.com
Mobile PhaseMethanol:Water (85:15, v/v) atlantis-press.com
Flow Rate1.0 mL/min atlantis-press.com
DetectionUV at 235 nm atlantis-press.com
Internal Standardo-nitroaniline atlantis-press.com

For higher sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of LC with the precise detection and structural confirmation capabilities of tandem mass spectrometry. The use of this compound as an internal standard is particularly critical in LC-MS/MS analysis to compensate for matrix effects and variations in ionization efficiency.

A validated method for the determination of Fluroxypyr-1-methylheptyl ester (Fluroxypyr-MHE) and its metabolites in water utilizes an Agilent 1100 Infinity HPLC coupled with an MDS/Sciex API 5000 mass spectrometer. epa.gov The analysis is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. epa.gov

Table 2: LC-MS/MS Parameters for Fluroxypyr-meptyl Analysis

ParameterConditionSource
InstrumentExploris 240 Thermo Scientific nih.gov
Instrument TypeLC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Fourier Transform) nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor m/z367.0986 nih.gov
Adduct[M+H]+ nih.gov
ColumnXBridge C18, 3.5 µm, 2.1x50mm nih.gov

Chiral Chromatography for Enantiomeric Separation

Fluroxypyr-1-methyleptyl ester is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and toxicities. researchgate.net Therefore, their separation and individual quantification are of significant interest.

Chiral chromatography is the technique used for separating enantiomers. This can be achieved using HPLC with a chiral stationary phase (CSP). For instance, macrocyclic glycopeptide-based columns, which use antibiotics like teicoplanin as chiral selectors, have been successfully employed for the simultaneous chiral discrimination of various active compounds in environmental samples. researchgate.net Such a method would be applicable for the enantioselective analysis of fluroxypyr-meptyl. In these analyses, a deuterated standard like this compound would be essential for the accurate quantification of each separate enantiomer. researchgate.net

Sample Preparation and Clean-up Procedures

Before instrumental analysis, the target analyte must be extracted from its matrix (e.g., soil, water, crops) and purified to remove interfering substances. The addition of this compound at the beginning of this process is crucial to monitor and correct for any loss of the analyte during these steps.

Extraction Methodologies (e.g., QuEChERS, Solid-Liquid Extraction)

Solid-Liquid Extraction (SLE) is a conventional method used for solid samples like soil. One approach involves extracting fluroxypyr from soil using a horizontal shaker with an appropriate solvent. nih.gov Another method for soil samples involves extraction with a solution of 90% acetone (B3395972) and 10% 0.1 N hydrochloric acid. epa.gov

Liquid-Liquid Extraction (LLE) is commonly used for aqueous samples. A method for analyzing Fluroxypyr-MHE in water involves acidifying the sample with formic acid and extracting the analyte into ethyl acetate (B1210297) with the addition of sodium chloride to improve partitioning. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a more modern and streamlined approach for extracting pesticide residues from various food and environmental matrices. researchgate.net The process typically involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts. The resulting extract can then be further cleaned using dispersive SPE before LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used clean-up technique that separates components of a mixture based on their physical and chemical properties. It is highly effective for purifying extracts prior to chromatographic analysis.

For the analysis of fluroxypyr and its ester, C18 SPE cartridges are commonly employed. epa.gov A detailed method for cleaning up water samples involves using a Phenomenex Strata-X SPE cartridge. The procedure includes conditioning the cartridge with methanol and a buffer solution, loading the sample, and then eluting the analytes with acetonitrile. epa.gov This process effectively removes interfering compounds, leading to a cleaner extract and more reliable analytical results. epa.govepa.gov

Table 3: Example Solid-Phase Extraction (SPE) Protocol for Water Samples

StepProcedureSource
CartridgePhenomenex Strata-X (200 mg, 6 mL) epa.gov
Conditioning6 mL of methanol, followed by 6 mL of pH 7.00 buffer solution epa.gov
Sample LoadingSample extract is applied and pulled through at ~3-5 mL/minute epa.gov
WashingSample vial is rinsed with 2 mL of pH 7.00 buffer and transferred to the column epa.gov
DryingCartridge is dried under vacuum for approximately 20 minutes epa.gov
ElutionAnalytes are eluted with 2 x 2 mL of acetonitrile epa.gov

Matrix Effects and Compensation Strategies

In the analysis of pesticide residues like fluroxypyr and its esters, the sample matrix—the collection of all components in the sample other than the analyte—can significantly interfere with the accuracy and precision of quantification. This phenomenon, known as the matrix effect, can manifest as either signal enhancement or suppression. analchemres.org For gas chromatography (GC) based methods, co-extracted matrix components can accumulate in the GC inlet and column, leading to increased analyte response and potential overestimation of the concentration. mdpi.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can occur in the ion source, where co-eluting matrix components interfere with the ionization of the target analyte, leading to signal suppression or enhancement. restek.com

The analysis of Fluroxypyr-meptyl and its parent acid, fluroxypyr, has shown noticeable matrix effects in complex samples such as wheat and soil. researchgate.net The type and complexity of the matrix, the physicochemical properties of the analyte, and the analyte-to-matrix ratio all influence the extent of these effects. mdpi.com

To ensure data accuracy, several strategies are employed to compensate for matrix effects. The use of an isotopically labeled internal standard, such as this compound, is considered one of the most effective approaches. mdpi.com The internal standard, being chemically identical to the analyte but with a different mass, experiences similar matrix effects throughout sample preparation and analysis. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized. youtube.com

Another common and effective compensation strategy is the use of matrix-matched calibration standards. youtube.com This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This approach helps to equalize the matrix effects between the calibration standards and the samples, thereby improving quantitation accuracy. mdpi.comnih.gov For instance, in the analysis of pesticides in challenging matrices like onion and garlic, using a cucumber extract to prepare calibration standards has been shown to remarkably decrease matrix effects. nih.gov

Other compensation techniques include:

Standard Addition: This method involves adding known amounts of the analyte standard to the sample extract itself to create a calibration curve within the sample matrix. It is particularly useful when a blank matrix is difficult to obtain. youtube.com

Procedural Calibration Standards: In this approach, calibrants are spiked into a blank matrix before the extraction process, which can account for both matrix effects and recovery losses during sample preparation. youtube.com

Dilution: Simply diluting the final sample extract can reduce the concentration of interfering matrix components, thus minimizing their impact on the analytical signal. restek.com

Analyte Protectants: In GC analysis, adding "analyte protectants" to both sample extracts and calibration solutions can mask active sites in the GC system, reducing analyte degradation and signal variability. nih.gov

Validation and Quality Control in Environmental and Biological Matrices

Method validation is crucial for ensuring that an analytical procedure is suitable for its intended purpose. For Fluroxypyr-1-methyleptyl Ester and its related compounds, this involves assessing sensitivity, quantification limits, recovery, reproducibility, and applicability across various sample types.

Method Sensitivity and Limits of Quantification (LOQ) and Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. wiley.comd-nb.info These parameters are fundamental for determining the sensitivity of an analytical method. For fluroxypyr and its esters, various analytical methods have established a range of LODs and LOQs depending on the matrix and instrumentation.

Validated analytical methods are available for the enforcement and control of fluroxypyr residues. For example, a validated limit of quantification (LOQ) of 0.01 mg/kg has been established for fluroxypyr in commodities like chives, celery leaves, parsley, thyme, and basil. nih.gov In a study on maize, a method for determining florasulam (B129761), fluroxypyr, and fluroxypyr-meptyl reported LOQs ranging from 2 to 10 µg/kg. researchgate.net

The table below summarizes reported LOD and LOQ values for fluroxypyr and its esters in different environmental matrices.

AnalyteMatrixLODLOQAnalytical MethodSource
Fluroxypyr-MHEWater0.015 µg/L0.05 µg/LLC/MS/MS epa.gov
Fluroxypyr-MHESoil/Sediment0.00012 µg/g0.0004 µg/gLC/MS/MS epa.gov
Fluroxypyr AcidSoil/Sediment0.00012 µg/g0.0004 µg/gLC/MS/MS epa.gov
FluroxypyrSoil4 µg/kgNot SpecifiedNot Specified nih.gov
FluroxypyrSoil1 pg/kgNot SpecifiedSolid Liquid Extraction with Cleanup nih.gov
FluroxypyrSoil1 µg/kgNot SpecifiedHPLC-DAD mpob.gov.my
FluroxypyrWater1 µg/LNot SpecifiedHPLC-DAD mpob.gov.my

Recovery and Reproducibility Assessments

Recovery studies are performed to evaluate the efficiency of an analytical method by measuring the amount of analyte extracted from a matrix compared to the amount originally added. Reproducibility, often expressed as the relative standard deviation (RSD), assesses the precision of the method over multiple measurements. Acceptable recovery is typically within the 70-120% range with an RSD of ≤20%. epa.gov

Numerous studies have demonstrated high recovery and good reproducibility for the analysis of fluroxypyr and its esters in various matrices. For instance, an HPLC method for fluroxypyr esters reported a standard addition recovery rate between 99.5% and 100.5% with an RSD of 0.20%. atlantis-press.com Another study using HPLC found a recovery of 99.3% to 100.3% with a standard deviation of 0.1%. scientific.net

The following table presents a compilation of recovery and reproducibility data from different studies.

AnalyteMatrixSpiking LevelRecovery (%)RSD (%)Source
FluroxypyrWater8-100 µg/L86 - 1100.7 - 2.15 nih.gov
FluroxypyrWater1-25 µg/L91 - 1022.5 - 5.3 mpob.gov.my
FluroxypyrSoil0.1-0.2 µg/g80 - 120Not Specified nih.gov
FluroxypyrSoil4-50 µg/L88 - 983.0 - 5.8 nih.gov
FluroxypyrSoil1-50 µg/kg82 - 1070.5 - 4.7 mpob.gov.my
Florasulam, Fluroxypyr, Fluroxypyr-meptylCorn (Grain, Plant, Soil)Not Specified80 - 108Not Specified researchgate.net
FluroxypyrCrude Palm OilNot Specified78 - 1111.4 - 8.6 researchgate.net
FluroxypyrCrude Palm Kernel OilNot Specified91 - 1070.6 - 4.5 researchgate.net

Matrix Suitability in Diverse Sample Types (e.g., Soil, Water, Plant Tissues)

The suitability of an analytical method for diverse matrices is demonstrated by consistent and reliable performance across different sample types. Methods for fluroxypyr and its esters have been successfully developed and validated for a range of environmental and biological matrices, including soil, water, and various plant tissues.

Water: Methods for analyzing fluroxypyr in water often involve direct measurement or pre-concentration using solid-phase extraction (SPE). nih.gov One study established a method using SPE that yielded recoveries of 91-102% from spiked water samples. mpob.gov.mynih.gov An LC/MS/MS method for fluroxypyr-MHE and its metabolites was validated in surface water, groundwater, and drinking water, demonstrating its wide applicability. epa.gov

Soil: The analysis of fluroxypyr in soil has been achieved through various extraction techniques, including solid-liquid extraction with shakers or ultrasonic baths, followed by cleanup steps. nih.gov These methods have shown high recoveries, ranging from 82% to 107%, with low detection limits, confirming their suitability for monitoring fluroxypyr residues in soil ecosystems. nih.govmpob.gov.my The dissipation and half-life of fluroxypyr-meptyl have been successfully studied in soil, indicating the robustness of the analytical methods used. researchgate.netnih.gov

Plant Tissues: Analytical methods have been validated for various plant matrices. A method for fluroxypyr, its meptyl ester, and florasulam was validated in corn grain and the whole corn plant. researchgate.net Fluroxypyr residues have also been successfully quantified in rice plants and husked rice. nih.gov Furthermore, methods have been developed for complex oil matrices, such as crude palm oil and crude palm kernel oil, with good recovery rates. researchgate.net The successful application of these methods across such a diverse range of plant tissues underscores their suitability and robustness for residue monitoring.

Environmental Fate and Transport Dynamics

Abiotic and Biotic Degradation Pathways of Fluroxypyr-1-methylheptyl Ester

The degradation of Fluroxypyr-1-methyleptyl ester is a multifaceted process involving chemical hydrolysis, photolysis, and microbial action. The interplay of these pathways determines the compound's persistence and mobility in various environmental compartments.

Hydrolysis is a critical abiotic pathway for the degradation of Fluroxypyr-1-methyleptyl ester in aqueous environments. The ester bond is susceptible to cleavage, yielding fluroxypyr (B1673483) acid and 1-methylheptanol. usda.govepa.gov This reaction is significantly influenced by pH. The ester is stable in acidic conditions (pH 5) but degrades rapidly as the pH becomes more alkaline. usda.gov In natural waters, the hydrolytic half-life (DT50) is estimated to be between 1 to 3 days. usda.gov This rapid conversion means that the environmental exposure and subsequent fate are largely determined by the properties of the fluroxypyr acid metabolite. epa.gov

Table 1: Hydrolysis Half-Life of Fluroxypyr-1-methyleptyl Ester at Various pH Levels

pHHalf-Life (DT50)Stability
5StableHigh
7454 daysModerate
93.2 daysLow

Data sourced from scientific literature on chemical stability.

Direct photolytic degradation, or the breakdown of a chemical by sunlight, does not appear to be a significant degradation pathway for Fluroxypyr-1-methyleptyl ester or its primary metabolite, fluroxypyr acid. nih.gov Studies have shown that fluroxypyr acid is stable in visible light, and a photolysis study in water exposed to natural sunlight determined a half-life of approximately one year. nih.gov This indicates that other degradation processes, such as microbial metabolism, are more dominant in the environmental dissipation of this compound. wa.gov

Microbial action is the principal driver of Fluroxypyr-1-methyleptyl ester degradation in both soil and water. epa.govresearchgate.net The ester is readily metabolized by soil and aquatic microorganisms. corteva.co.uk

In the soil environment, microorganisms rapidly hydrolyze Fluroxypyr-1-methylheptyl ester to fluroxypyr acid. researchgate.net This process is so efficient that the aerobic soil degradation half-life (DT50) for the ester is typically just one day. herts.ac.uk The rate of degradation is influenced by several environmental factors, including soil type, moisture content, temperature, and the amount of organic matter, all of which affect microbial activity. researchgate.netnih.gov Following the initial hydrolysis, the resulting fluroxypyr acid is further degraded by soil microbes. nih.gov

Degradation of fluroxypyr and its ester occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the rates and pathways can differ.

Aerobic: In aerobic soil environments, Fluroxypyr-1-methyleptyl ester is non-persistent, with its rapid hydrolysis being the first step. herts.ac.uk The subsequent degradation of fluroxypyr acid in aerobic soil has reported half-lives ranging from 7 to 23 days, depending on the specific soil characteristics. nih.gov

Anaerobic: In anaerobic aquatic conditions, the degradation of the resultant fluroxypyr acid also proceeds, with a reported half-life of 8 days in silt loam sediment. epa.govusda.gov This indicates that even in oxygen-depleted environments like saturated soils or sediments, microbial communities are capable of transforming the compound.

Microbial Degradation Pathways in Soil and Aquatic Environments

Formation and Persistence of Transformation Products

The degradation of Fluroxypyr-1-methyleptyl ester leads to the formation of several transformation products, the most significant of which is fluroxypyr acid. nih.gov This active acid metabolite is then further broken down into other compounds.

The major metabolites of fluroxypyr acid identified in soil and plant studies are:

4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P): A primary degradation product. usda.govnih.gov

4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (F-MP): Another significant metabolite. usda.govnih.gov

2-octanol (B43104): Formed from the cleavage of the ester side-chain. usda.gov

The persistence of these metabolites varies. Field and laboratory studies have shown that fluroxypyr acid has a soil half-life that can range from one to several weeks. nih.govnih.gov Its main metabolite, F-P, is degraded relatively quickly, with an average half-life of about 10 days. nih.gov In contrast, the F-MP metabolite has been shown to be more persistent, with its concentrations potentially increasing slowly over time in soil. nih.gov The persistent nature of F-MP may be an environmental concern with repeated applications of fluroxypyr-based herbicides. nih.gov

Table 2: Key Transformation Products of Fluroxypyr-1-methyleptyl Ester and Their Persistence

CompoundFormation PathwayTypical Half-Life (Soil)Notes
Fluroxypyr acid Hydrolysis of parent ester7 - 78 days nih.govnih.govThe herbicidally active form. hb-p.com
4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P) Microbial degradation of fluroxypyr acid~10 days nih.govA major, but rapidly degraded, metabolite. nih.gov
4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine (F-MP) Microbial degradation of fluroxypyr acidPersistent nih.govTends to accumulate in soil with slow degradation. nih.gov
2-octanol Hydrolysis of parent esterRapidly mineralized usda.govCleaved from the ester side-chain. usda.gov

Fluroxypyr Acid (FP) as a Primary Metabolite

Fluroxypyr-1-methyleptyl ester (FPMH) is rapidly transformed in the environment, with its primary metabolite being fluroxypyr acid (FP). nih.govnih.gov This conversion is a critical first step in the compound's environmental degradation pathway. In soil, the removal of the 1-methylheptyl ester group from the parent compound leads to the formation of fluroxypyr acid. nih.gov This hydrolysis process is not only environmental but also occurs biologically. For instance, when FPMH comes into contact with rat and human skin, it is completely metabolized to fluroxypyr acid during absorption. nih.gov

The rapid conversion to the acid form is a defining characteristic of the compound's behavior. nih.gov Studies on plant systems and soil have consistently shown that the ester form is transient, quickly breaking down into the more stable and biologically active fluroxypyr acid. nih.govepa.gov This rapid hydrolysis means that the environmental exposure and any subsequent effects are predominantly associated with fluroxypyr acid rather than the parent ester. nih.gov

Other Key Transformation Products (e.g., Fluroxypyr-DCP, Fluroxypyr-MP)

Following the initial hydrolysis to fluroxypyr acid, further degradation occurs, leading to other key transformation products. The primary metabolites of fluroxypyr acid are fluroxypyr-pyridinol (F-P), also known as dichloropyridinol (DCP), and fluroxypyr-methoxypyridine (F-MP). nih.gov

In laboratory studies using soil from railways, an estimated average of 48.6% of the fluroxypyr was converted into F-P, while approximately 8.0% was transformed into F-MP. nih.gov The formation of these metabolites is a significant pathway for the dissipation of the parent herbicide in the soil environment. nih.gov Analytical methods have been developed for the simultaneous detection of fluroxypyr-MHE and its metabolites fluroxypyr acid, fluroxypyr-DCP, and fluroxypyr-MP in water, confirming their relevance as key transformation products. epa.gov

Stability and Mobility of Metabolites

The stability and mobility of fluroxypyr's metabolites vary significantly, influencing their environmental persistence and potential for transport. Fluroxypyr acid itself is considered mobile to very mobile in laboratory settings. epa.gov However, its persistence is often limited by microbial degradation. epa.gov

The main metabolite, fluroxypyr-pyridinol (F-P), degrades relatively quickly in soil. nih.gov Laboratory studies have measured its average half-life at approximately 10 days. nih.gov In contrast, fluroxypyr-methoxypyridine (F-MP) is significantly more persistent. nih.gov Studies have shown that F-MP is not degraded to a significant degree, leading to its slow accumulation in soil over time. nih.gov This persistence is a potential concern, especially in areas with repeated applications of fluroxypyr. nih.gov

MetaboliteHalf-Life in SoilNotes
Fluroxypyr 28 - 78 days nih.govDegrades into F-P and F-MP.
Fluroxypyr-pyridinol (F-P) ~10 days nih.govRapidly degraded.
Fluroxypyr-methoxypyridine (F-MP) Not significantly degraded nih.govPersistent and can accumulate in soil.

Sorption, Desorption, and Leaching Potential in Environmental Compartments

Adsorption and Desorption Characteristics in Varied Soil Types

The sorption and desorption behavior of fluroxypyr and its metabolites in soil dictates their mobility and potential for leaching. Fluroxypyr is expected to have high mobility in soil based on its measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 50 to 136. nih.gov This indicates a relatively low affinity for binding to soil particles. The parent ester, fluroxypyr-meptyl (B42059), is rapidly hydrolyzed to the acid, which is the form that primarily interacts with the soil matrix. nih.gov

Factors Influencing Soil Mobility (e.g., Organic Matter Content, pH)

Several environmental factors influence the mobility of fluroxypyr in soil. Key factors include soil type, organic matter content, pH, temperature, and soil moisture. nih.govresearchgate.net The degradation and dissipation rate of fluroxypyr are affected by these coordinated biological and physicochemical factors. nih.gov

Soil Water Content: This is one of the most critical factors controlling the degradation rate of fluroxypyr. Soil moisture influences microbial activity and the availability of the herbicide to microorganisms for breakdown. nih.gov

Organic Matter: The presence of dissolved organic matter (DOM) derived from sources like sludge and straw has been shown to increase the degradation of fluroxypyr in contaminated soils. nih.gov

pH: As an acidic compound, fluroxypyr's behavior is influenced by soil pH. nih.gov

Temperature and Soil Type: Both temperature and the specific type of soil can affect the rate at which fluroxypyr dissipates. nih.govresearchgate.net

Leaching Dynamics into Groundwater Systems

Despite its potential for high mobility in laboratory settings, the leaching of fluroxypyr into groundwater is a complex issue influenced by its environmental degradation. epa.gov While dissipation through hydrolysis and microbial degradation can reduce its persistence and limit downward movement in field studies, there is still a risk of groundwater contamination. epa.gov

Studies conducted on railway tracks have detected fluroxypyr in the groundwater beneath the tracks at concentrations exceeding the EU drinking water limit of 0.1 μg/L. nih.gov The metabolite fluroxypyr-pyridinol (F-P) was also found in the groundwater at two of the three locations studied, indicating that both the parent acid and its metabolites can leach into groundwater systems. nih.gov This highlights that while degradation processes can attenuate leaching, the mobility of the compounds can still lead to their presence in subsurface water under certain conditions. nih.govnih.gov

Dissipation Kinetics in Environmental Matrices

The environmental persistence of Fluroxypyr-1-methyleptyl ester is dictated by its dissipation kinetics, which vary significantly across different environmental matrices such as soil, water, and plant systems.

Field Dissipation Studies (e.g., Soil, Water, Plant Systems)

Field studies have demonstrated that Fluroxypyr-1-methyleptyl ester undergoes relatively rapid dissipation in the environment. The primary mechanism of dissipation is the hydrolysis of the ester to its herbicidally active form, fluroxypyr acid, which is then further degraded by soil microbes. nih.govnih.gov

In terrestrial systems, the half-life of fluroxypyr-meptyl in soil has been observed to be relatively short. One study reported a half-life of 2.29 days in soil under field conditions. This rapid degradation is a key factor in limiting its persistence and potential for leaching.

Within aquatic environments, the dissipation is also swift. A study investigating the fate of fluroxypyr-meptyl in water recorded a half-life of 1.73 days. This indicates that the compound does not persist for extended periods in water bodies, reducing the long-term exposure risk to aquatic organisms.

In plant systems, the dissipation is even more rapid. Supervised field trials on rice plants revealed that the half-life of fluroxypyr-meptyl ranged from 1.25 to 4.13 days. Following uptake, the ester is quickly hydrolyzed to the active fluroxypyr acid within the plant tissues. nih.gov Ultimately, at the time of harvest, terminal residues of fluroxypyr-meptyl in the rice plant, husked rice, rice hull, and soil samples were found to be undetectable.

Interactive Data Table: Half-life of Fluroxypyr-1-methyleptyl Ester in Various Environmental Matrices

Environmental MatrixHalf-life (days)
Soil2.29
Water1.73
Rice Plant1.25 - 4.13

Influence of Environmental Factors on Dissipation Rates (e.g., Temperature, Moisture, Soil Type)

The rate of dissipation of Fluroxypyr-1-methyleptyl ester is not constant but is significantly influenced by a variety of environmental factors. These factors primarily affect the microbial activity responsible for the degradation of the herbicide.

Temperature: As with most biological processes, temperature plays a crucial role in the degradation rate of fluroxypyr. Studies have shown that an increase in temperature generally leads to a faster dissipation of the herbicide. This is attributed to the enhanced metabolic activity of soil microorganisms at higher temperatures.

Moisture: Soil moisture content is another critical factor. Optimal moisture levels promote microbial populations and their enzymatic activities, thereby accelerating the breakdown of the herbicide. Both excessively dry and waterlogged conditions can inhibit microbial degradation, leading to a longer persistence of the compound in the soil.

Interactive Data Table: Influence of Environmental Factors on Herbicide Dissipation

Environmental FactorInfluence on Dissipation RateRationale
Temperature Increased temperature generally increases the rate.Enhances microbial metabolic activity.
Moisture Optimal moisture levels increase the rate.Promotes microbial growth and enzymatic activity.
Soil Type Varies depending on soil properties (e.g., organic matter, pH).Affects herbicide bioavailability and microbial community composition.

Metabolism and Biotransformation in Non Human Biological Systems

Metabolic Pathways in Plants

Once applied, Fluroxypyr-1-methyleptyl ester-d7 is taken up by plants, primarily through their leaves and roots. wa.gov It is formulated as an ester to facilitate its penetration through the waxy cuticle of plant leaves. Inside the plant, it undergoes a series of metabolic transformations that are crucial to its herbicidal activity.

Ester Hydrolysis to Fluroxypyr (B1673483) Acid in Plant Tissues

The primary and most significant metabolic step for this compound within plant tissues is the rapid hydrolysis of its ester bond. nih.gov This reaction is catalyzed by esterase enzymes present in the plant, which cleave the 1-methyleptyl ester group to yield the herbicidally active form, fluroxypyr acid, and 1-methylheptanol. nih.govepa.gov The conversion to fluroxypyr acid is essential for the compound's herbicidal efficacy, as it is this form that mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. nih.govepa.gov Studies have shown that this hydrolysis is a swift process. For instance, in rice plants, the half-life of fluroxypyr-meptyl (B42059) was observed to be in the range of 1.25 to 4.13 days. researchgate.net

Conjugation Reactions and Metabolite Formation

Following the initial hydrolysis to fluroxypyr acid, further metabolic processes occur, primarily involving conjugation reactions. These reactions are a natural detoxification mechanism in plants, aiming to render the xenobiotic compound more water-soluble and less toxic, facilitating its sequestration or transport. In rice seedlings, multiple metabolic reactions of fluroxypyr-meptyl have been observed, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation. nih.gov These processes lead to the formation of various metabolites, effectively altering the chemical structure of the parent compound.

Systemic Translocation within Plant Vascular Systems

Fluroxypyr is characterized as a systemic herbicide, meaning it can move throughout the plant from the point of uptake. wa.gov After the initial foliar or root absorption and subsequent hydrolysis to fluroxypyr acid, the active compound is translocated via the plant's vascular systems—the xylem and phloem. wa.gov This systemic movement allows the herbicide to reach and accumulate in the meristematic tissues, the areas of active growth such as shoot tips and root apices, where it exerts its phytotoxic effects. nih.govepa.gov Research using radiolabeled fluroxypyr ester has demonstrated its translocation from treated leaves to other parts of the plant. researchgate.net In rice seedlings, however, it was noted that only a small proportion of the compound absorbed by the roots was translocated to the shoots. nih.gov

Biotransformation in Soil Microorganisms

In the soil environment, the fate of this compound is predominantly governed by the activity of soil microorganisms.

Enzymatic Hydrolysis by Carboxylesterases

Similar to the process in plants, the initial and rapid transformation of this compound in soil is its hydrolysis to fluroxypyr acid. researchgate.netnih.gov This reaction is catalyzed by extracellular carboxylesterases produced by a diverse range of soil microorganisms. nih.gov The rate of this hydrolysis in soil is significantly faster than in water, with half-lives in soil/water suspensions being mere hours compared to many days in water alone. researchgate.net This microbially-driven hydrolysis is a critical step that precedes further degradation of the herbicide.

Further Degradation by Microbial Consortia

Once converted to fluroxypyr acid, the compound is further degraded by microbial consortia in the soil. wa.govepa.gov This biodegradation is a key factor in the environmental dissipation of the herbicide. The degradation of fluroxypyr in soil leads to the formation of several metabolites. Two major metabolites identified in laboratory studies are fluroxypyr-methoxypyridine (F-MP) and fluroxypyr-pyridinol (F-P). nih.gov The degradation rate and the formation of these metabolites are influenced by various environmental factors, including soil type, moisture, and temperature, which affect microbial activity. nih.govnih.govresearchgate.net While the main metabolite, F-P, tends to degrade rapidly, F-MP has been observed to be more persistent in soil. nih.gov The typical half-life for fluroxypyr in soil is around 36 days. wa.gov

Interactive Data Table: Half-life of Fluroxypyr-meptyl in Different Matrices

MatrixHalf-life (days)Reference
Rice Plant1.25 - 4.13 researchgate.net
Soil2.29 researchgate.net
Water1.73 researchgate.net
Soil (general)36 wa.gov
Soil (lab)28 - 78 nih.gov

Interactive Data Table: Major Metabolites of Fluroxypyr in Soil

MetaboliteNamePersistenceReference
F-Pfluroxypyr-pyridinolRapidly degraded (average half-life of 10 ± 5 days) nih.gov
F-MPfluroxypyr-methoxypyridineNot significantly degraded, tends to accumulate nih.gov

Metabolism in Aquatic Organisms

In aquatic environments, the primary transformation of fluroxypyr-1-methyleptyl ester is the hydrolysis to its corresponding acid. This process is influenced by environmental factors and can be catalyzed by enzymes present in aquatic life.

Uptake and Biotransformation in Fish Models

While specific studies detailing the uptake and biotransformation kinetics of fluroxypyr-1-methyleptyl ester in fish are not extensively documented in the public domain, the principal metabolic pathway is understood to be the rapid hydrolysis of the ester to fluroxypyr acid. epa.gov This is a common metabolic route for ester-formulated pesticides in aquatic vertebrates. The resulting acid is the main component that leads to systemic exposure.

Toxicity data for the parent compound and its acid metabolite in fish species such as rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus) indicate that the ester form is rapidly converted to the more biologically active acid form within the organism. epa.gov General models for predicting the bioconcentration of chemicals in rainbow trout often incorporate in vitro data to estimate the rate of biotransformation, a key factor in determining a substance's bioaccumulation potential. nih.gov For compounds like fluroxypyr-meptyl, this transformation significantly influences its toxicokinetics.

Ester Hydrolysis in Aquatic Invertebrates

Similar to fish, the key metabolic process for fluroxypyr-1-methyleptyl ester in aquatic invertebrates is ester hydrolysis. This conversion is significant because the ester and the resulting acid can exhibit different toxicities. For instance, fluroxypyr-1-methyleptyl ester is considered slightly toxic to the eastern oyster (Crassostrea virginica), whereas its metabolite, fluroxypyr acid, is highly toxic. epa.gov This suggests that hydrolysis occurs within the organism, leading to the more potent form.

In studies on the aquatic invertebrate Daphnia magna, the acute toxicity of fluroxypyr-meptyl has been established, which inherently includes the effects of its metabolic products. epa.govherts.ac.uk The rapid hydrolysis of fluroxypyr-meptyl observed in soil and water suspensions, which is believed to be catalyzed by extracellular enzymes, further supports the likelihood of efficient enzymatic hydrolysis in aquatic invertebrates that ingest the substance. nih.govresearchgate.net

In Vitro and Ex Vivo Mammalian Tissue Metabolism (Non-Clinical Focus)

In vitro and ex vivo studies using mammalian tissues have provided detailed insights into the metabolic fate of fluroxypyr-1-methyleptyl ester, focusing on the kinetics and stereoselectivity of its hydrolysis.

Enzyme Kinetics of Hydrolysis in Tissue Homogenates (e.g., Liver Microsomes, Skin)

The hydrolysis of fluroxypyr-meptyl is an enzyme-mediated process, with carboxylesterases playing a crucial role. Studies using rat skin homogenates have demonstrated that the ester is extensively metabolized to fluroxypyr acid. nih.gov The enzyme kinetics of this hydrolysis have been quantified, revealing differences between fluroxypyr-meptyl (FPMH) and the simpler fluroxypyr methyl ester (FPM). While the Michaelis-Menten constant (Kₘ) values were similar for both esters, the maximum reaction velocity (Vₘₐₓ) was approximately three times greater for FPM, indicating a more rapid hydrolysis of the methyl ester compared to the methyleptyl ester in skin tissue. nih.gov

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of Fluroxypyr Esters in Rat Skin Homogenate

CompoundVₘₐₓ (μmol FP/min/g of tissue)Kₘ (μM)Reference
Fluroxypyr-1-methyleptyl Ester (FPMH)490256 nih.gov
Fluroxypyr Methyl Ester (FPM)1400251 nih.gov

Inhibition studies confirmed that a carboxylesterase is responsible for the hydrolysis, as the reaction was inhibited by bis-p-nitrophenyl phosphate, a known carboxylesterase inhibitor. nih.gov Conversely, inhibitors of A-esterase, arylesterase, and cholinesterase had no effect. nih.gov

Furthermore, research using rabbit liver microsomes showed that the hydrolysis is extremely rapid, with 98% of the racemic fluroxypyr-meptyl being converted to fluroxypyr acid within just 10 minutes. nih.gov This highlights the liver's high capacity for metabolizing this compound.

Stereoselective Degradation Characteristics

Fluroxypyr-1-methyleptyl ester possesses a chiral center, leading to two enantiomers, (+)-FPMH and (-)-FPMH. Studies have shown that the metabolic degradation of this compound is stereoselective.

In research involving rabbits, the degradation of the (+)-enantiomer was significantly faster than the (-)-enantiomer in plasma and various tissues, including the kidney, lung, and muscle. nih.gov In vitro experiments with 20% rabbit plasma demonstrated this difference clearly, with the half-life of (+)-FPMH being more than four times shorter than that of (-)-FPMH. nih.gov

Table 2: Half-lives of Fluroxypyr-meptyl (FPMH) Enantiomers in Rabbit Plasma (In Vitro)

EnantiomerHalf-life (t₁/₂) in 20% Rabbit Plasma (minutes)Reference
(+)-FPMH2.5 nih.gov
(-)-FPMH10.9 nih.gov

Similarly, a study using rat hepatocytes found that the half-life of (-)-FPMH was approximately twice as long as that of (+)-FPMH when incubated with the racemic mixture. nih.gov These findings indicate that enzymatic hydrolysis of fluroxypyr-meptyl in mammalian tissues preferentially targets the (+)-enantiomer. No chiral conversion between the enantiomers was observed during these incubations. nih.govnih.gov

Current Research Gaps and Future Academic Directions

Refinement of Environmental Fate Modeling and Predictive Tools

Predicting the environmental transport and persistence of fluroxypyr (B1673483) and its transformation products is crucial for accurate risk assessment. Current models like the Pesticide Root Zone Model (PRZM), MACRO, and PEARL provide foundational frameworks but have limitations. mdpi.comnibio.nofrontiersin.org

Research Gaps:

Model Validation: Existing models often lack extensive validation across diverse, real-world agricultural and non-agricultural landscapes where fluroxypyr is applied. agronomy.org They may not fully account for the variability in soil types, climate, and farming practices that significantly influence pesticide fate. nih.gov

Transformation Products: Models often simplify the complex degradation pathways of fluroxypyr. The ester, Fluroxypyr-1-methyleptyl, rapidly hydrolyzes to fluroxypyr acid, which is more persistent and mobile. regulations.gov Other metabolites like fluroxypyr-pyridinol and fluroxypyr-methoxypyridine are also formed. agronomy.org The distinct transport and toxicity profiles of these multiple transformation products are often inadequately represented. frontiersin.orgregulations.gov

Integrated Approaches: There is a need for integrated models that combine fate and transport with ecological exposure and population-level effects, providing a more holistic risk picture. frontiersin.org

Future Directions: Future research should focus on developing more sophisticated, process-driven models. mdpi.com These models should incorporate pedoclimatic factors, agricultural methods, and the specific chemical properties of metabolites. mdpi.com The use of isotopically labeled compounds, such as Fluroxypyr-1-methyleptyl ester-d7, in controlled laboratory and field studies can provide high-precision data to calibrate and validate these next-generation models, allowing for more accurate tracking of the substance through various environmental compartments. agronomy.org Furthermore, integrating machine learning and artificial intelligence could enhance predictive accuracy by analyzing vast datasets on chemical properties and environmental interactions. mdpi.comresearchgate.net

Table 1: Key Areas for Improving Environmental Fate Models for Fluroxypyr

Area of RefinementObjectiveRequired Research
Model Validation Increase accuracy and reliability across diverse environments.Extensive field studies in varied soil and climate conditions.
Metabolite Simulation Accurately predict the fate of all major transformation products.Detailed studies on the degradation rates and mobility of individual metabolites.
Bioavailability Better simulate the fraction of the chemical available to organisms.Research on sorption-desorption kinetics in different soil and sediment types.
Integrated Modeling Link environmental concentrations to ecological impacts.Interdisciplinary collaboration to connect fate models with ecotoxicological and population models.

Comprehensive Understanding of Long-Term Ecological Impacts in Diverse Ecosystems

While acute toxicity data exists, the long-term, sublethal effects of fluroxypyr exposure on non-target organisms and ecosystem functions are not well understood. The rapid conversion of the ester to the more persistent fluroxypyr acid means the primary long-term exposure is to the acid form. regulations.gov

Research Gaps:

Sublethal Effects: Chronic exposure to low concentrations of fluroxypyr may affect the growth, reproduction, and behavior of sensitive species, particularly aquatic invertebrates and non-target terrestrial plants. regulations.gov The most sensitive taxa identified for chronic toxicity are aquatic invertebrates and larval insects. regulations.gov

Ecosystem-Level Impacts: The impact on community structure, nutrient cycling, and other ecosystem services remains largely unexplored. For instance, changes in soil microbial communities can affect soil health and degradation rates. mdpi.com

Sensitive Environments: Research has primarily focused on agricultural settings. The impacts on adjacent ecosystems like wetlands, riparian zones, and forests, which receive the herbicide via drift or runoff, require more thorough investigation.

Future Directions: Long-term monitoring studies and mesocosm experiments are needed to assess the chronic impacts of fluroxypyr and its degradates on a wider range of organisms and ecological processes. Future studies should investigate endpoints beyond mortality, such as reproductive success, immune function, and behavioral changes in wildlife. A particular focus should be placed on sensitive aquatic ecosystems, as runoff from treated areas can be hazardous to aquatic organisms. epa.govepa.gov

Development of Novel Remediation and Bioremediation Strategies

Fluroxypyr contamination of soil and water is a potential risk, especially from spills or improper disposal. While natural degradation occurs through microbial action and hydrolysis, these processes can be slow. epa.gov

Research Gaps:

Microbial Degradation Pathways: While it is known that microbes degrade fluroxypyr, the specific microorganisms, enzymes, and genetic pathways involved in the breakdown of its pyridine (B92270) ring are not fully elucidated. nih.govasm.org

Efficiency in Complex Matrices: The effectiveness of bioremediation can be limited by environmental factors such as soil type, pH, temperature, and the presence of other contaminants. nih.govresearchgate.net

Phytoremediation Potential: The use of specific plants to absorb and break down fluroxypyr from contaminated soil and water is an area with little dedicated research.

Future Directions: Future research should focus on identifying and isolating novel microbial strains (bacteria and fungi) with high efficiency in degrading fluroxypyr and its metabolites. researchgate.netnih.gov Genetic and enzymatic engineering could be employed to enhance the degradative capabilities of these organisms. Investigating the potential of microbial consortia and the application of biostimulation (e.g., adding nutrients or surfactants) could lead to more robust in-situ and ex-situ remediation technologies for contaminated sites. researchgate.netmdpi.comresearchgate.net

Elucidation of Molecular Mechanisms Across a Broader Range of Non-Target Organisms

Fluroxypyr's primary mode of action in target plants is as a synthetic auxin, disrupting growth processes. herts.ac.uk However, its molecular interactions in non-target organisms are poorly understood.

Research Gaps:

Non-Target Plants and Algae: The precise molecular and cellular impacts on non-target terrestrial and aquatic plants, which can be highly sensitive, are not fully characterized. regulations.govepa.gov

Aquatic Invertebrates: Chronic toxicity has been observed in aquatic invertebrates, but the underlying molecular mechanisms causing these effects are unknown. regulations.gov

Endocrine Disruption Potential: While not considered a classic endocrine disruptor, its potential for weak interactions with systems like thyroid hormone transport warrants more in-depth investigation, especially concerning developmental effects in sensitive wildlife. mdpi.com

Future Directions: Advanced toxicogenomic, proteomic, and metabolomic approaches should be applied to a diverse range of non-target organisms (e.g., algae, crustaceans, amphibians). This will help identify specific molecular pathways disrupted by fluroxypyr and its metabolites, leading to more mechanistically informed ecological risk assessments.

Advanced Analytical Method Development for Ultra-Trace Residues and Metabolites

The detection and quantification of fluroxypyr, its esters, and metabolites at environmentally relevant concentrations present a significant analytical challenge. This is the primary domain where this compound is indispensable.

Research Gaps:

Matrix Effects: Complex environmental samples such as soil, sediment, and biological tissues can interfere with analytical measurements, leading to inaccuracies. selectscience.net

Metabolite Standards: A lack of certified analytical standards for all major transformation products of fluroxypyr hinders their accurate quantification in monitoring programs.

High-Throughput Methods: There is a continuous need for faster, more cost-effective methods for routine monitoring of a large number of samples. selectscience.net

Future Directions: The development of ultra-sensitive analytical methods using techniques like high-resolution mass spectrometry (HRMS) is a key priority. chromatographyonline.com The synthesis and commercial availability of isotopically labeled internal standards, including deuterated forms of fluroxypyr's primary metabolites, are critical for achieving the accuracy and precision required for ultra-trace analysis. This compound serves as a model for the type of tool needed. Future work should focus on expanding the suite of labeled standards and developing robust multi-residue methods capable of simultaneously quantifying the parent compound and its key degradates in complex matrices. chromatographyonline.commdpi.com

Table 2: Role of Labeled Standards in Advanced Analytical Methods

Analytical ChallengeRole of this compound (and other labeled standards)Desired Outcome
Quantification Accuracy Serves as an internal standard to correct for analyte loss during sample preparation and analysis.Reduced measurement uncertainty and higher confidence in results.
Matrix Effect Compensation Mimics the behavior of the non-labeled analyte in the instrument's ion source, correcting for signal suppression or enhancement.Accurate quantification in complex samples like soil, water, and tissue.
Method Validation Used to assess method performance characteristics such as recovery, precision, and limits of detection.Development of robust and reliable analytical protocols for regulatory monitoring.
Trace-Level Detection Enables confident identification and quantification at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.Ability to monitor environmentally relevant concentrations.

Stereoselective Environmental Fate and Biological Activity Studies

A critical and often overlooked area of research is the stereochemistry of fluroxypyr esters. While the fluroxypyr acid molecule itself is not chiral, the 1-methylheptyl ester possesses a chiral center, meaning it exists as a mixture of two enantiomers. herts.ac.uk

Research Gaps:

Enantioselective Fate: The two enantiomers of Fluroxypyr-1-methyleptyl ester may degrade at different rates in soil and water, a phenomenon known as enantioselective biodegradation. mdpi.com This could lead to an enrichment of the more persistent enantiomer in the environment.

Enantioselective Toxicity: It is well-established for other chiral pesticides that one enantiomer can be significantly more biologically active or toxic to both target and non-target organisms than the other. acs.orgnih.gov This aspect remains uninvestigated for fluroxypyr-meptyl (B42059).

Analytical Separation: There is a scarcity of validated analytical methods for separating and quantifying the individual enantiomers of Fluroxypyr-1-methyleptyl ester in environmental samples. csic.es

Future Directions: Future academic work must address this knowledge gap. The development of chiral chromatography methods (e.g., HPLC with chiral stationary phases) is the first step. acs.orgcsic.esresearchgate.net Subsequent research should investigate the enantioselective degradation rates in various environmental media and assess the specific toxicity of each enantiomer to a range of non-target organisms. Such studies are essential for a truly accurate environmental risk assessment, as regulating the compound as a racemic mixture may underestimate the risk if one enantiomer is both more toxic and more persistent. mdpi.comnih.gov

Q & A

Q. How can researchers confirm the identity and purity of Fluroxypyr-1-methyleptyl Ester-d7 in analytical studies?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with deuterium-specific detectors to distinguish the deuterated form from non-deuterated analogs. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) can verify structural integrity, focusing on the deuterated methylheptyl ester group. Cross-reference with SMILES strings (e.g., "ClC1=C(C(F)=C(N)C(OC(CCCCCC)COC)=O)C(Cl)=N1") and InChI keys provided in analytical standards documentation .

Q. What are the optimal storage conditions to maintain this compound stability?

Methodological Answer: Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the ester group. Monitor shelf life using accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products like free fluroxypyr acid .

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer: Optimize esterification of fluroxypyr acid with deuterated 1-methylheptanol using carbodiimide coupling agents (e.g., DCC/DMAP) under inert atmosphere. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel chromatography. Confirm deuteration efficiency using mass spectrometry (MS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental degradation kinetics of this compound?

Methodological Answer: Conduct controlled photolysis and hydrolysis experiments under varying pH, temperature, and UV light conditions. Use LC-QTOF-MS to identify degradation pathways and quantify intermediates. Compare results with non-deuterated analogs to assess isotopic effects on degradation rates .

Q. What advanced techniques are suitable for studying the ecological impact of this compound in soil systems?

Methodological Answer: Perform microcosm studies with isotope tracing (e.g., ¹⁴C-labeled analogs) to track metabolite accumulation. Combine metagenomic sequencing with stable isotope probing (SIP) to assess effects on soil microbial communities. Validate findings using high-resolution mass spectrometry (HRMS) .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound in plant tissues?

Methodological Answer: Use pressurized liquid extraction (PLE) with deuterated internal standards for recovery correction. Analyze extracts via UPLC-MS/MS with multiple reaction monitoring (MRM) to enhance sensitivity. Cross-validate with ²H NMR for structural confirmation .

Q. What methods are effective for identifying cross-reactivity of this compound with non-target proteins in herbicide resistance studies?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Use molecular docking simulations to predict interactions with auxin-binding proteins. Validate experimentally via competitive ELISA assays .

Q. How should researchers validate isotopic purity in this compound for tracer studies?

Methodological Answer: Perform high-resolution mass spectrometry (HRMS) to confirm a mass shift of +7 Da. Use ²H NMR to verify absence of non-deuterated protons in the methylheptyl group. Cross-check with isotope ratio mass spectrometry (IRMS) for quantitative deuterium enrichment .

Troubleshooting and Data Interpretation

Q. How can researchers mitigate interference from esterase enzymes during in vivo studies with this compound?

Methodological Answer: Pre-treat biological samples with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) before extraction. Use LC-MS/MS to differentiate intact esters from hydrolyzed metabolites. Validate method specificity using deuterated vs. non-deuterated controls .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound herbicidal activity assays?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across deuterated and non-deuterated analogs. Include bootstrap resampling to assess confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.